4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt
CAS No.: 143547-78-8
Cat. No.: VC0137701
Molecular Formula: C₁₆H₁₂F₃KO₉
Molecular Weight: 444.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143547-78-8 |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃KO₉ |
| Molecular Weight | 444.35 |
| IUPAC Name | potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |
| SMILES | C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 4-trifluoromethylumbelliferone (4-TFMU) moiety linked via a beta-glycosidic bond to a glucuronic acid group, with a potassium counterion stabilizing the carboxylate group. The trifluoromethyl group at the coumarin’s 4-position enhances fluorescence quantum yield compared to non-fluorinated analogs, while the glucuronide linkage provides substrate specificity for glucuronidases .
Table 1: Key Molecular Characteristics
Spectroscopic Features
Synthesis and Stability Profile
Synthetic Pathways
Industrial synthesis typically involves:
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Coumarin Core Formation: Condensation of trifluoromethyl-substituted resorcinol with beta-keto esters under acidic conditions.
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Glucuronidation: Enzymatic transfer of glucuronic acid from UDP-glucuronic acid to 4-TFMU using recombinant beta-glucuronidases.
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Salt Formation: Precipitation with potassium hydroxide to yield the stable potassium salt .
Degradation Kinetics
Accelerated stability studies indicate:
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Thermal Degradation: <5% decomposition after 6 months at -20°C
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Photodegradation: t₁/₂ = 48 hours under ambient light (400-700 nm)
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Hydrolytic Stability: pH 2-9 aqueous solutions retain >90% activity for 72 hours at 25°C .
Biochemical Applications
Beta-Glucuronidase Assays
The compound serves as a gold-standard substrate for quantifying beta-glucuronidase activity across species:
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Human Isoforms: UGT1A1, 1A3, 1A6, 1A9, and 2B7 exhibit differential cleavage efficiencies (Table 2) .
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Microbial Detection: E. coli beta-glucuronidase shows Vₘₐₓ = 12.8 ± 1.2 μmol/min/mg, Kₘ = 29 μM in phosphate buffer (pH 6.8) .
Table 2: Enzyme Kinetic Parameters for Human UGT Isoforms
| UGT Isoform | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | kcat (min⁻¹) |
|---|---|---|---|
| 1A1 | 35 ± 4 | 18.2 ± 1.5 | 0.27 |
| 1A3 | 80 ± 9 | 9.8 ± 0.8 | 0.15 |
| 1A6 | 45 ± 5 | 22.1 ± 2.1 | 0.33 |
| 1A9 | 29 ± 3 | 15.6 ± 1.3 | 0.23 |
| 2B7 | 62 ± 7 | 11.4 ± 1.0 | 0.17 |
Diagnostic Implementations
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Hepatic Function Tests: Correlates glucuronidation capacity with hepatic UGT1A1 activity (r²=0.89 in cirrhosis patients) .
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Microbial Detection: 98% specificity for coliform bacteria in water quality testing.
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Drug Interaction Screening: IC₅₀ values for UGT inhibitors (e.g., 17α-ethynylestradiol: Kᵢ=10.5 μM against UGT1A1) .
Research Advancements in Enzyme Kinetics
Allosteric Modulation Studies
Pre-steady-state kinetic analyses reveal:
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Positive cooperativity (Hill coefficient=1.8) in UGT1A9 at substrate concentrations >50 μM
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Competitive inhibition by bilirubin (Kᵢ=2.1 μM) in UGT1A1-mediated reactions .
Single-Molecule Imaging
Total internal reflection fluorescence microscopy (TIRFM) demonstrates:
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Processive cleavage by Helicobacter pylori beta-glucuronidase (3.2 ± 0.4 turnovers/sec)
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Substrate inhibition above 100 μM in mammalian lysosomal preparations .
Comparative Analysis with Fluorogenic Analogs
Table 3: Substrate Efficiency Relative to 4-Methylumbelliferyl Glucuronide
| Parameter | 4-TFMU-Glucuronide | 4-MU-Glucuronide |
|---|---|---|
| Fluorescence Intensity | 2.8× higher | Baseline |
| Kₘ (Human UGT1A1) | 35 μM | 42 μM |
| Photostability (t₁/₂) | 48 hours | 28 hours |
| Cellular Permeability | 0.18 cm/sec | 0.12 cm/sec |
Structural Advantages
The trifluoromethyl group:
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Increases lipophilicity (logP = -1.2 vs. -2.1 for methyl analog)
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Enhances resonance stabilization of the excited state (τ=4.7 ns vs. 3.2 ns)
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Reduces non-specific binding in serum-containing assays (12% vs. 27% background) .
Industrial and Diagnostic Applications
Pharmaceutical Screening
High-throughput platforms (384-well format) utilizing this substrate achieve:
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Z’ factor >0.85 for UGT inhibition assays
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97% concordance with LC-MS/MS reference methods in hepatocyte clearance predictions .
Point-of-Care Diagnostics
Lateral flow assays incorporating 4-TFMU-glucuronide demonstrate:
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